molecular formula C25H29BrN4O2 B13398306 N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide

N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide

Cat. No.: B13398306
M. Wt: 497.4 g/mol
InChI Key: JSVNNLRZCJAYTQ-UHFFFAOYSA-N
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Description

N-[1-[4-(5-Bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide is a structurally complex molecule featuring three key moieties:

  • Benzimidazolone core: A 5-bromo-substituted 2-oxo-benzimidazole ring, which is known for its role in enzyme inhibition (e.g., kinase or protease targets) due to hydrogen bonding and halogen interactions .
  • Piperidine-propan-2-yl linker: A piperidine ring connected to a branched alkyl chain, enhancing solubility and influencing pharmacokinetic properties.

Properties

Molecular Formula

C25H29BrN4O2

Molecular Weight

497.4 g/mol

IUPAC Name

N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)

InChI Key

JSVNNLRZCJAYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and cyclopropanation steps to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Key Substituents/Modifications Potential Implications Reference
Target Compound Benzimidazolone-piperidine 5-Bromo, 2-phenylcyclopropane carboxamide Enhanced enzyme inhibition; rigid conformation
(1R,2R)-N-([S]-...cyclopropanecarboxamide (Stereoisomer) Benzimidazolone-piperidine Same as target but with defined (1R,2R) and [S] configurations Stereochemistry may alter binding affinity or metabolic stability
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl) (74) Thiazole-cyclopropane Benzodioxolyl, methoxyphenyl, pyrrolidinyl benzoyl Targets thiazole-associated pathways (e.g., anti-inflammatory or antimicrobial)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl) (41) Thiazole-cyclopropane 4-Bromobenzoyl, phenyl Bromine enhances halogen bonding; phenyl improves lipophilicity
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-thiadiazole 4-Fluorophenyl, isopropyl Fluorine increases metabolic stability; thiadiazole may confer antitumor activity

Inferred Pharmacological and Physicochemical Properties

  • Target Compound vs. Thiazole Derivatives (41, 74) :
    • The benzimidazolone core may offer stronger enzyme inhibition compared to thiazole derivatives, which are often associated with antimicrobial or anti-inflammatory activity .
    • The 5-bromo substituent in the target compound and compound 41 could enhance target binding via halogen interactions, whereas methoxy or benzodioxolyl groups in compound 74 may improve solubility .

Biological Activity

N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide, commonly referred to as a benzimidazole derivative, exhibits significant biological activity that has garnered interest in pharmacological research. This compound is characterized by its complex structure, which includes a piperidine ring and a cyclopropane moiety, contributing to its diverse biological properties.

Molecular Formula: C25H29BrN4O2
Molecular Weight: 497.43 g/mol
CAS Number: 1246303-14-9
Purity: ≥ 99%

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. The presence of the benzimidazole moiety enhances its interaction with target proteins, leading to modulation of cellular processes such as cell proliferation, apoptosis, and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models.
  • Neuroprotective Properties : Studies suggest potential benefits in neurodegenerative models, where it may improve cognitive function and protect against neuronal damage.

Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes.

Anti-inflammatory Mechanism

In vitro experiments showed that this compound effectively inhibited the activation of NF-kB signaling pathways, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases.

Neuroprotective Effects

Research involving animal models of Alzheimer’s disease revealed that treatment with this compound resulted in improved memory performance and reduced neuroinflammation. The findings indicate its potential as a candidate for developing anti-dementia therapies.

Data Table: Summary of Biological Activities

Activity TypeEffectMechanismReference
AnticancerInduces apoptosisCaspase activation
Anti-inflammatoryReduces cytokine productionNF-kB inhibition
NeuroprotectiveImproves cognitive functionReduces neuroinflammation

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer :

  • Key Steps :
    • Core Assembly : The benzimidazole-piperidine core can be synthesized via cyclization of 4-aminopiperidine derivatives with brominated carbonyl intermediates under acidic conditions (e.g., HCl/EtOH reflux) .
    • Cyclopropane Formation : Use a [2+1] cycloaddition strategy with dichlorocarbene or transition-metal catalysis (e.g., Simmons-Smith reagent) to introduce the phenylcyclopropane moiety .
    • Carboxamide Coupling : Activate the carboxylic acid using EDCI/HOBt, followed by coupling with the propan-2-yl-piperidine intermediate .
  • Optimization :
    • Control temperature (0–5°C for cyclopropanation to minimize side reactions) .
    • Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to improve final yield .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy :
  • ¹H/¹³C-NMR : Confirm cyclopropane protons (δ 1.2–1.8 ppm, geminal coupling) and benzimidazole carbonyl (δ ~165 ppm) .
  • 2D Experiments (COSY, HSQC) : Assign piperidine ring connectivity and spatial proximity of substituents .
    2. Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
    3. X-ray Crystallography : Resolve stereochemistry of the cyclopropane and piperidine moieties if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer :

  • In Vitro Screening :
    • Kinase/Receptor Binding : Use fluorescence polarization assays to test affinity for benzimidazole-targeted kinases (e.g., JAK2, EGFR) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, noting IC₅₀ values .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer :

  • SAR Strategies :
    • Modify Substituents :
  • Replace the 5-bromo group on benzimidazole with Cl, CF₃, or H to probe steric/electronic effects .
  • Introduce methyl groups on the cyclopropane to evaluate conformational rigidity .
    2. Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to align analogs and identify critical hydrogen-bond acceptors (e.g., benzimidazole carbonyl) .
    3. In Silico Docking : Dock refined analogs into crystal structures of target proteins (e.g., PARP1) to prioritize synthetic targets .

Q. What experimental approaches resolve contradictions in bioactivity data across cell lines?

Methodological Answer :

  • Troubleshooting Workflow :
    • Dose-Response Repetition : Conduct triplicate assays with standardized cell viability protocols (e.g., CellTiter-Glo®) .
    • Off-Target Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
    • Transcriptomic Analysis : Perform RNA-seq on treated cells to uncover compensatory pathways masking efficacy .

Q. How can computational methods predict metabolic degradation pathways?

Methodological Answer :

  • Tools and Workflows :
    • Software : Use StarDrop’s DEREK or ADMET Predictor™ to identify labile sites (e.g., piperidine N-oxide formation) .
    • MD Simulations : Simulate cytochrome P450 interactions (e.g., CYP3A4) with Desmond or GROMACS to predict oxidation sites .
    • Isotope-Labeling : Synthesize ¹³C-labeled cyclopropane and track degradation via LC-MS/MS .

Q. What strategies enhance enantiomeric purity given the compound’s chiral centers?

Methodological Answer :

  • Chiral Resolution :
    • Chromatography : Use Chiralpak® IA/IB columns with heptane/ethanol/isopropanol gradients .
    • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during cyclopropanation to control stereochemistry .
    • Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

Methodological Answer :

  • Formulation Optimization :
    • Co-Solvents : Use PEG-400/Cremophor EL (20% v/v) to enhance solubility for intravenous administration .
    • Prodrug Design : Introduce phosphate or acetyl groups on the carboxamide to improve hydrophilicity .
    • Nanoencapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation for sustained release .

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